Methargen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methargen is synthesized through a semi-synthetic process involving the modification of natural ergot alkaloids. The primary synthetic route involves the hydrogenation of lysergic acid to produce dihydrolysergic acid, which is then reacted with a suitable amine to form methylergometrine .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of ergot fungi to produce ergotamine, which is then chemically modified to yield methylergometrine. The process includes rigorous purification steps to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Methargen undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the ergoline ring structure.

Substitution: Substitution reactions can occur at different positions on the ergoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ergoline derivatives, which can have different pharmacological properties .

Scientific Research Applications

Methargen has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the chemistry of ergot alkaloids.

Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter release.

Medicine: Primarily used to prevent and control postpartum hemorrhage. Also studied for its potential use in treating migraines and other vascular headaches.

Industry: Used in the pharmaceutical industry to produce medications for obstetric use.

Mechanism of Action

Methargen acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of dopamine D1 receptors, leading to increased uterine contractions and reduced blood loss .

Comparison with Similar Compounds

Similar Compounds

Ergonovine: Another ergot alkaloid used for similar purposes in obstetrics.

Lysergic Acid Diethylamide (LSD): A psychedelic compound with a similar chemical structure but different pharmacological effects.

Ergometrine: A natural ergot alkaloid with similar uterotonic properties.

Uniqueness

Methargen is unique due to its semi-synthetic nature, which allows for greater control over its pharmacological properties. It has a more predictable and potent uterotonic effect compared to natural ergot alkaloids .

Properties

CAS No. |

53370-43-7 |

|---|---|

Molecular Formula |

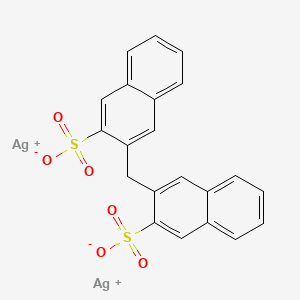

C21H14Ag2O6S2 |

Molecular Weight |

642.2 g/mol |

IUPAC Name |

disilver;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C21H16O6S2.2Ag/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

BROSRFATIJCNNM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag+].[Ag+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid](/img/structure/B12304677.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate](/img/structure/B12304680.png)

![4-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12304727.png)

![5-Hydroxy-2-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12304736.png)

![1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane], cis](/img/structure/B12304741.png)